molecular formula C22H17N5O B12904502 3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one

3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one

Cat. No.: B12904502
M. Wt: 367.4 g/mol
InChI Key: GOSWXUCBTVTDBL-NCELDCMTSA-N
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Description

3-Phenyl-5-(phenyl(2-phenylhydrazinyl)methylene)-1,2,4-triazin-6(5H)-one is a heterocyclic compound belonging to the 1,2,4-triazin-6(5H)-one class. It is synthesized via the condensation of oxazol-5(4H)-one precursors with phenylhydrazine in acetic acid under reflux, yielding 42–84% of the target product . Structural confirmation is achieved through spectral analysis (FT-IR, $^1$H-NMR, $^{13}$C-NMR, and MS), with key spectral features including a lactone C=O stretch (1771–1798 cm$^{-1}$ for oxazolones) and triazinone NH signals (8.98–9.00 ppm in $^1$H-NMR) . The compound incorporates a diaryl sulfone moiety, a pharmacophore associated with antitumor, antibacterial, and antifungal activities .

Properties

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

5-[(E)-N-anilino-C-phenylcarbonimidoyl]-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C22H17N5O/c28-22-20(23-21(26-27-22)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)25-24-18-14-8-3-9-15-18/h1-15,24H,(H,27,28)/b25-19+

InChI Key

GOSWXUCBTVTDBL-NCELDCMTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=N2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=N2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile building block for designing new organic molecules.

      Biology: It may exhibit bioactivity, making it relevant for drug discovery.

      Medicine: Research explores its potential as an antitumor or antimicrobial agent.

      Industry: Applications in materials science, catalysis, or organic electronics.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with cellular targets.
    • Molecular pathways may include inhibition of enzymes or modulation of gene expression.
  • Comparison with Similar Compounds

    Toxicity Profiles
    • Daphnia magna Assay: Triazinones exhibit higher toxicity than oxazolones. For example: Compound 3a (halogen-free oxazolone): LC${50}$ = 0.87 mg/L (lowest toxicity). Compound 4a (fluorine-containing triazinone): LC${50}$ = 0.12 mg/L (highest toxicity) .
    • Saccharomyces cerevisiae Assay: Both classes show low toxicity due to efflux by multidrug transporters (Pdr5 and Snq2). Knockout mutants (pdr5Δ, snq2Δ) exhibit increased sensitivity, confirming transporter-mediated resistance .

    Table 2: Toxicity Data

    Compound Class LC$_{50}$ (D. magna, mg/L) Yeast Sensitivity (WT vs. Mutants)
    3a (X = H) Oxazolone 0.87 WT: Tolerant; Mutants: Sensitive
    4a (X = F) Triazinone 0.12 WT: Tolerant; Mutants: Highly Sensitive
    Structure-Activity Relationship (SAR) Insights
    • Halogen Effects : Fluorine enhances toxicity (e.g., 4a ) and antibacterial activity (e.g., 20b ), while bromine increases lipophilicity but reduces kinase inhibition .
    • Core Heterocycle: Triazinones generally exhibit higher bioactivity than oxazolones, likely due to enhanced electrophilicity of the triazinone ring .

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